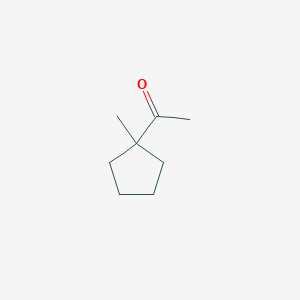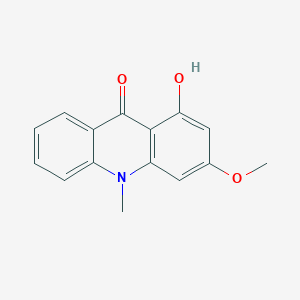
dichloro-(4-methylphenyl)-phenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dichloro-(4-methylphenyl)-phenylsilane: is an organosilicon compound with the molecular formula C13H12Cl2Si . It is a colorless liquid that is primarily used in the synthesis of other organosilicon compounds. This compound is known for its reactivity due to the presence of two chlorine atoms attached to the silicon atom, making it a valuable intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of dichloro-(4-methylphenyl)-phenylsilane typically involves the reaction of 4-methylphenylmagnesium bromide with phenyltrichlorosilane . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is typically stirred at room temperature for several hours, followed by the addition of a suitable solvent such as diethyl ether or tetrahydrofuran . The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient purification techniques. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the implementation of automated systems for monitoring and controlling reaction parameters can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: dichloro-(4-methylphenyl)-phenylsilane can undergo substitution reactions where the chlorine atoms are replaced by other functional groups. For example, it can react with to form .
Hydrolysis: The compound reacts readily with water or moisture to form and .
Reduction: It can be reduced to form with the help of reducing agents such as .
Common Reagents and Conditions:
Alcohols: for substitution reactions.
Water: or for hydrolysis.
Lithium aluminum hydride: for reduction.
Major Products Formed:
Alkoxysilanes: from substitution reactions.
Siloxanes: and from hydrolysis.
Silanes: from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: dichloro-(4-methylphenyl)-phenylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties, such as silicone polymers and resins .
Biology and Medicine: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility. It is also explored for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: In the industrial sector, this compound is used in the production of silicone-based adhesives , sealants , and coatings . It is also utilized in the manufacture of electronic components and optical devices .
Wirkmechanismus
The mechanism of action of dichloro-(4-methylphenyl)-phenylsilane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo hydrolysis, leading to the formation of silanol groups, which can further condense to form siloxane linkages. This reactivity is harnessed in various applications, such as surface modification and polymer synthesis.
Vergleich Mit ähnlichen Verbindungen
- Silane, dichloromethylphenyl-
- Silane, dichlorodiphenyl-
- Silane, dichloromethyl(4-methylphenyl)-
Comparison: dichloro-(4-methylphenyl)-phenylsilane is unique due to the presence of both a phenyl group and a 4-methylphenyl group attached to the silicon atom. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of the 4-methylphenyl group can influence the steric and electronic environment around the silicon atom, affecting its reactivity in substitution and hydrolysis reactions.
Eigenschaften
CAS-Nummer |
13788-41-5 |
|---|---|
Molekularformel |
C13H12Cl2Si |
Molekulargewicht |
267.22 g/mol |
IUPAC-Name |
dichloro-(4-methylphenyl)-phenylsilane |
InChI |
InChI=1S/C13H12Cl2Si/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI-Schlüssel |
BRDSOJFKQHFNOA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(Cl)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(Cl)Cl |
Key on ui other cas no. |
13788-41-5 |
Synonyme |
Dichloro(phenyl)(4-methylphenyl)silane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)





